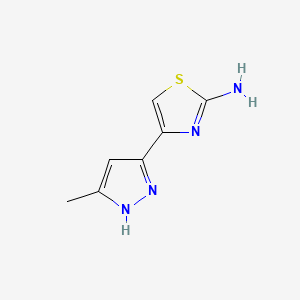
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyrazole ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrazole derivative with thiourea or thioamide derivatives in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the pyrazole ring at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), amines (R-NH2)
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced derivatives of the thiazole ring
Substitution: Substituted derivatives of the pyrazole or thiazole rings
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Agriculture: The compound and its derivatives have been investigated for their use as agrochemicals, particularly as herbicides and insecticides.
Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is structurally similar to other pyrazole and thiazole derivatives, such as:
Pyrazole derivatives: 3-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
Thiazole derivatives: 4-(5-Methyl-1H-pyrazol-3-yl)thiazole
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N4S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
4-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5(11-10-4)6-3-12-7(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |
Clave InChI |
ZSBYDIUUCJZBOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















